methyl 2-(3-methylisoxazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-(3-methylisoxazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a 3-methylisoxazole carboxamide substituent and a methyl ester group.
Properties
IUPAC Name |
methyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-7-6-9(20-16-7)12(17)15-13-11(14(18)19-2)8-4-3-5-10(8)21-13/h6H,3-5H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNRMRJOICJHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta-Thiophene Derivatives
The synthesis of substituted cyclopenta-thiophenes, such as 5-alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes, involves alkyl Grignard reagents reacting with cyclopenta-thiophene ketones . In contrast, the target compound incorporates a 3-methylisoxazole carboxamide group, which introduces additional hydrogen-bonding capabilities and steric bulk compared to simpler alkyl or sulfone ester derivatives (e.g., 5-carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene) .
Key Structural Differences:
Sulfone Ester Analogs
The sulfone ester precursor 5-carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene shares a similar dihydro-cyclopenta-thiophene backbone with the target compound . This difference may influence reactivity in further functionalization or polymerization reactions.
Thiazole-Based Compounds
Compounds like those in Pharmacopeial Forum PF 43(1) (e.g., thiazol-5-ylmethyl carbamates) exhibit structural parallels in their heterocyclic motifs but differ in core scaffold and functionalization . Thiazole derivatives often prioritize hydrogen-bonding interactions via amine or urea groups, whereas the target compound leverages its isoxazole carboxamide for similar purposes.
Research Findings and Implications
Crystallographic Analysis
These tools enable detailed analysis of hydrogen-bonding networks, as discussed in graph set theory , which could predict the target compound’s crystal packing behavior.
Functional Group Impact
The methyl ester and isoxazole carboxamido groups enhance solubility in polar solvents compared to alkyl-substituted cyclopenta-thiophenes. This property may expand its utility in solution-phase reactions or as a building block in supramolecular chemistry.
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